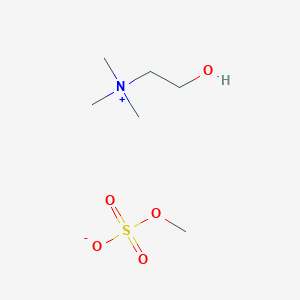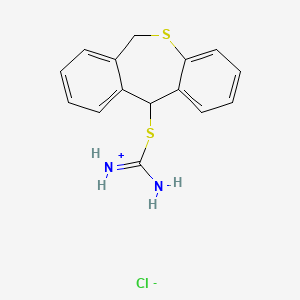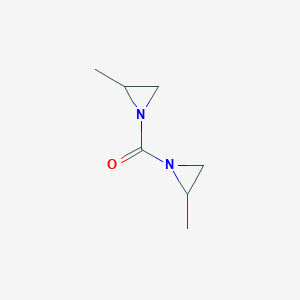
Bis(2-methylaziridin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-methylaziridin-1-yl)methanone: is a chemical compound with the molecular formula C7H12N2O and a molecular weight of 140.183 g/mol . It is also known by its systematic name, Aziridine, 1,1′-carbonylbis[2-methyl- . This compound is part of the aziridine family, which is characterized by the presence of a three-membered nitrogen-containing ring. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-methylaziridin-1-yl)methanone typically involves the reaction of 2-methylaziridine with phosgene or its derivatives . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2CH3C2H3N+COCl2→C7H12N2O+2HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process .
Análisis De Reacciones Químicas
Types of Reactions: Bis(2-methylaziridin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the aziridine ring opens up to form new compounds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce a variety of substituted aziridines .
Aplicaciones Científicas De Investigación
Chemistry: Bis(2-methylaziridin-1-yl)methanone is used as a building block in organic synthesis. Its high reactivity makes it valuable for the synthesis of complex molecules .
Biology: In biological research, this compound is used to study the effects of aziridines on biological systems. It can act as a cross-linking agent in DNA and protein studies .
Medicine: Aziridines are known for their ability to alkylate DNA, which can lead to cell death in cancer cells .
Industry: In the industrial sector, this compound is used in the production of polymers and coatings. Its reactivity allows it to form strong bonds with various substrates .
Mecanismo De Acción
The mechanism of action of Bis(2-methylaziridin-1-yl)methanone involves the alkylation of nucleophilic sites in biological molecules. The aziridine ring opens up upon interaction with nucleophiles, leading to the formation of covalent bonds with DNA, proteins, and other biomolecules. This alkylation can disrupt normal cellular processes, leading to cell death .
Comparación Con Compuestos Similares
Aziridine: The parent compound of the aziridine family.
2-methylaziridine: A simpler analog with a single aziridine ring.
1,3-phenylenebis[(2-methylaziridin-1-yl)methanone]: A compound with two aziridine rings linked by a phenylene group.
Uniqueness: Bis(2-methylaziridin-1-yl)methanone is unique due to its bis-aziridine structure, which provides higher reactivity and the ability to form cross-links in biological and industrial applications. This makes it more versatile compared to simpler aziridines .
Propiedades
| 7259-82-7 | |
Fórmula molecular |
C7H12N2O |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
bis(2-methylaziridin-1-yl)methanone |
InChI |
InChI=1S/C7H12N2O/c1-5-3-8(5)7(10)9-4-6(9)2/h5-6H,3-4H2,1-2H3 |
Clave InChI |
SDMVZETWVZJRJP-UHFFFAOYSA-N |
SMILES canónico |
CC1CN1C(=O)N2CC2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



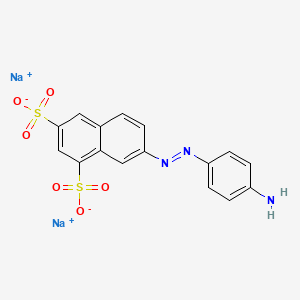

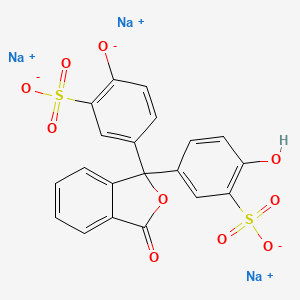
![2-Furancarboxamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro-](/img/structure/B13763242.png)
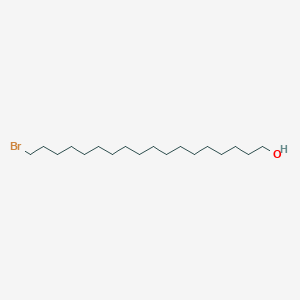
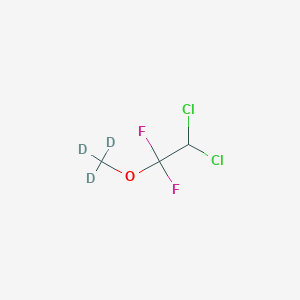
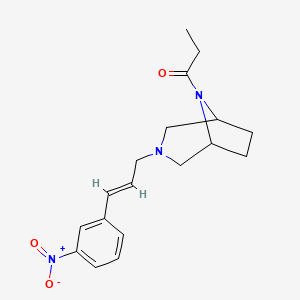

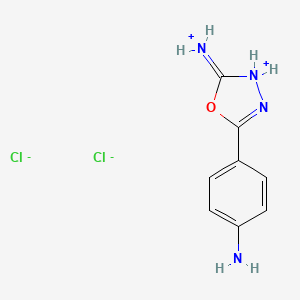
![4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-2-naphthoic acid](/img/structure/B13763273.png)
